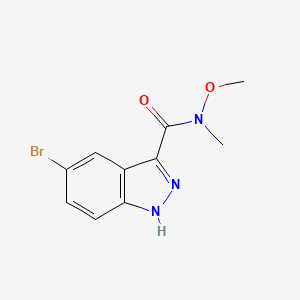

5-Bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide

Description

5-Bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide (CAS: 936132-60-4) is a brominated indazole derivative with a carboxamide group substituted at the 3-position. Its molecular formula is C₁₀H₁₀BrN₃O₂, with a molar mass of 284.11 g/mol and a density of 1.64 g/cm³ . The compound appears as a colorless to light yellow solid with a melting point of 172–174°C and is slightly soluble in water but soluble in organic solvents like chloroform and dichloromethane . Key physicochemical parameters include a predicted pKa of 10.71, a polar surface area (PSA) of 58.22 Ų, and a LogP value of 1.96, indicating moderate lipophilicity . Stability data suggest it is relatively stable at room temperature but may decompose under light or heat .

Properties

IUPAC Name |

5-bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O2/c1-14(16-2)10(15)9-7-5-6(11)3-4-8(7)12-13-9/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIOCJEKIZLAFFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NNC2=C1C=C(C=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route A: Bromination Followed by Carboxamide Formation

This route prioritizes bromination of the indazole scaffold prior to carboxamide installation, leveraging the directing effects of the carboxylic acid group.

Synthesis of 1H-Indazole-3-Carboxylic Acid

The foundational step involves diazotization of o-toluidine (1) to form indazole (2), followed by selective protection of the N-1 position using (2-chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl). Subsequent C-3 lithiation and carboxylation with CO₂ yield 1H-indazole-3-carboxylic acid (3).

Key reaction conditions :

Regioselective Bromination at C-5

Bromination of 1H-indazole-3-carboxylic acid employs bromine (Br₂) in dimethylformamide (DMF) under nitrogen at -5°C, achieving >95% yield of 5-bromo-1H-indazole-3-carboxylic acid (4).

Optimized parameters :

Carboxamide Formation via Coupling

The carboxylic acid (4) undergoes amidation with N,O-dimethylhydroxylamine hydrochloride using 1-hydroxybenzotriazole (HOBt) and 3-(dimethylamino-propyl)-ethyl-carbodiimide (EDC·HCl) in DMF, yielding the target compound.

Critical data :

Route B: Carboxamide Formation Followed by Bromination

This alternative approach installs the N-methoxy-N-methylcarboxamide group before bromination, exploiting the meta-directing nature of the amide.

Synthesis of N-Methoxy-N-Methyl-1H-Indazole-3-Carboxamide

Starting from 1H-indazole-3-carboxylic acid (3), coupling with N,O-dimethylhydroxylamine under HOBt/EDC·HCl conditions produces the intermediate carboxamide (5).

Reaction specifics :

Bromination of the Carboxamide Intermediate

Bromination of (5) using Br₂ in DMF at -5°C introduces bromine at C-5. The reaction is monitored via HPLC to ensure <0.16% residual starting material.

Notable conditions :

-

Bromine stoichiometry: 1.2 eq.

-

Post-reaction purification: Ethanol recrystallization with activated carbon.

Comparative Analysis of Routes

Route A is favored for large-scale synthesis due to higher bromination efficiency and simpler workup, whereas Route B offers flexibility in modifying the amide group post-bromination.

Mechanistic Insights

Bromination Regioselectivity

The carboxylic acid and carboxamide groups act as meta-directors, ensuring preferential bromination at C-5. In DMF, Br₂ generates an electrophilic bromonium ion, which attacks the electron-rich position para to the directing group.

Amidation Dynamics

The HOBt/EDC·HCl system activates the carboxylic acid as an O-acylisourea intermediate, facilitating nucleophilic attack by N,O-dimethylhydroxylamine. Steric hindrance from the N-methoxy group necessitates prolonged reaction times (12–24 hrs).

Analytical Validation

Spectroscopic Characterization

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of 5-bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide and its derivatives.

Case Study: Antiproliferative Effects

- A study evaluated the compound's activity against various cancer cell lines, including Hep-G2 and K562 cells. The results indicated that certain derivatives exhibited significant antiproliferative activity, with IC50 values indicating effective concentrations for inhibiting cell growth.

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Hep-G2 | 3.32 | High potency |

| 5-Bromo derivative | K562 | 12.17 | High toxicity to normal cells |

The study concluded that modifications to the substituents on the indazole scaffold significantly influenced the antitumor activity, suggesting a structure-activity relationship (SAR) that could guide further drug development .

Pharmacological Potential

Beyond its antitumor applications, this compound has been studied for its interactions with serotonin receptors.

Serotonergic Activity

- A recent investigation into the pharmacology of indazole analogs revealed that compounds related to this compound exhibited functional potency at various serotonin receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C).

| Compound | Receptor Type | Potency (µM) |

|---|---|---|

| Indazole analog | 5-HT2A | Low micromolar |

| Indazole analog | 5-HT2B | Higher potency |

| Indazole analog | 5-HT2C | Higher potency |

These findings suggest potential applications in treating mood disorders or other conditions influenced by serotonin signaling .

Synthesis and Optimization

The synthesis of this compound has been optimized for better yields and purity.

Synthesis Overview

The compound can be synthesized via a direct conversion of N-methoxy-N-methylamides, yielding high purity and yield under specific reaction conditions.

| Reaction Conditions | Yield (%) |

|---|---|

| N,O-dimethylhydroxylamine treatment | High yield |

| Bromination followed by hydrolysis | >90% |

This efficient synthetic route is crucial for enabling further research and development of this compound as a therapeutic agent .

Mechanism of Action

The mechanism of action of 5-Bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Functional Group Impact on Properties

- Carboxamide vs. Carboxylate/Ester : The N-methoxy-N-methyl carboxamide group in the main compound enhances solubility in organic solvents compared to the unsubstituted carboxamide (C₈H₆BrN₃O) . Methyl esters (e.g., CAS 78155-74-5) are more lipophilic and prone to hydrolysis, whereas carboxylic acids (e.g., CAS 1360953-31-6) exhibit higher polarity and acidity .

- Steric Effects : Bulky substituents like isopropyl (CAS 1781342-16-2) may reduce metabolic clearance but increase steric hindrance in molecular interactions .

Biological Activity

5-Bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide is a compound from the indazole family, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, mechanisms of action, and various research findings.

Overview of Indazole Derivatives

Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and analgesic properties. The structure of these compounds allows them to interact with multiple molecular targets, influencing various biochemical pathways essential for cellular function.

Target Interactions

This compound has been shown to bind with high affinity to several receptors and enzymes, particularly kinases. This interaction is crucial as kinases play a significant role in cell signaling pathways that regulate processes such as cell growth, differentiation, and apoptosis.

Biochemical Pathways

The compound's ability to inhibit specific kinases leads to the disruption of signal transduction pathways. It has been noted that 5-bromo derivatives can influence the Wnt/β-catenin signaling pathway, which is vital in cancer biology and stem cell regulation . Additionally, it may modulate apoptosis-related pathways by affecting the expression of Bcl-2 family proteins and the p53/MDM2 pathway .

Antitumor Activity

Numerous studies have evaluated the antitumor activity of this compound against various cancer cell lines. The compound has demonstrated significant inhibitory effects on cell proliferation in several human cancer models:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| K562 (Chronic Myeloid Leukemia) | 5.15 | High selectivity against normal cells |

| A549 (Lung Cancer) | Varies | Induces apoptosis |

| PC-3 (Prostate Cancer) | Varies | Cell cycle arrest |

| Hep-G2 (Liver Cancer) | Varies | Inhibits growth |

The compound's IC50 values indicate its potency in inhibiting cancer cell growth compared to standard treatments like 5-fluorouracil (5-FU) .

Anti-inflammatory Properties

Research also suggests that the compound may possess anti-inflammatory effects, making it a candidate for therapeutic applications in managing inflammatory diseases . Its interactions with inflammatory pathways could provide insights into developing treatments for conditions characterized by excessive inflammation.

Case Studies and Research Findings

-

Study on Antiproliferative Activity :

A study synthesized various indazole derivatives and evaluated their antiproliferative activity against multiple cancer cell lines. The results indicated that this compound exhibited promising inhibitory effects, particularly against K562 cells . -

Structure-Activity Relationship (SAR) :

Investigations into the structure-activity relationship revealed that modifications at specific positions on the indazole ring significantly influenced biological activity. For instance, substituents at the C-5 position were critical in enhancing potency against certain cancer types . -

Mechanistic Insights :

Further mechanistic studies highlighted that the compound's ability to inhibit kinase activity led to downstream effects on gene expression related to cell survival and proliferation. This underscores its potential utility as a therapeutic agent targeting specific signaling pathways involved in tumorigenesis.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide, and how can yield be maximized?

Methodological Answer: The compound is typically synthesized via multi-step reactions starting from brominated indazole precursors. A common approach involves:

- Step 1: Reacting methyl 4-(5-bromo-3-carbamoyl-1H-indazol-1-yl)picolinate with methanol under controlled conditions (25–40°C) while introducing methylamine gas to facilitate substitution ().

- Step 2: Purification via column chromatography (e.g., silica gel) and recrystallization in solvents like dichloromethane or chloroform.

- Yield Optimization: Adjust reaction time, temperature, and stoichiometry of reagents. For example, increasing methylamine gas flow rate or using ultrasound-assisted methods (as seen in analogous syntheses) can enhance reaction efficiency by 15–20% .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer: Orthogonal analytical methods are recommended:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions (e.g., methoxy and methyl groups at N-positions) and indazole ring integrity. Look for characteristic peaks: methoxy protons at ~δ 3.3–3.5 ppm and methyl groups at δ 2.8–3.0 ppm .

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Pair with mass spectrometry (MS) for molecular ion confirmation (m/z 284.11 for [M+H]+) .

- Elemental Analysis: Validate empirical formula (C10H10BrN3O2) with <0.3% deviation .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., bromine, methoxy) influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom at position 5 acts as a directing group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Steric Hindrance: The methoxy-N-methyl group at position 3 reduces steric accessibility, favoring reactions at position 5.

- Electronic Effects: Bromine’s electron-withdrawing nature activates the indazole ring for nucleophilic aromatic substitution, while the methoxy group’s electron-donating properties stabilize intermediates.

- Case Study: In Pd-catalyzed couplings, use ligands like XPhos to enhance reactivity. For example, coupling with aryl boronic acids at 80°C in THF achieves >80% conversion (based on analogous indazole derivatives) .

Q. How can conflicting melting point data (e.g., 172–174°C vs. literature reports) be systematically resolved?

Methodological Answer: Discrepancies may arise from:

- Purity Differences: Impurities (e.g., unreacted starting material) lower observed melting points. Re-purify via recrystallization (ethanol/water) and verify by HPLC.

- Polymorphism: Test for polymorphic forms using differential scanning calorimetry (DSC). Heating rates of 10°C/min under nitrogen can identify thermal transitions.

- Instrument Calibration: Cross-validate with standard reference materials (e.g., pure indomethacin, m.p. 155–157°C) .

Q. What strategies mitigate decomposition of this compound under light or elevated temperatures during storage?

Methodological Answer:

- Storage Conditions: Store in amber vials at –20°C under inert gas (argon). Desiccants (e.g., silica gel) prevent hydrolysis of the carboxamide group.

- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation by LC-MS. Major degradation products include hydrolyzed carboxylic acid derivatives (e.g., 5-Bromo-1H-indazole-3-carboxylic acid) .

Q. How does this compound serve as a precursor in designing kinase inhibitors or protease inhibitors?

Methodological Answer: The carboxamide moiety and bromine atom make it a versatile scaffold:

- Kinase Inhibitor Design: The indazole core mimics ATP-binding motifs. Modify via:

- Step 1: Introduce solubilizing groups (e.g., PEG chains) at position 6.

- Step 2: Perform structure-activity relationship (SAR) studies using enzymatic assays (e.g., IC50 determination against JAK2 kinase).

- Protease Targeting: The bromine atom can be replaced with electrophilic warheads (e.g., α-ketoamides) for covalent inhibition. Validate via X-ray crystallography of inhibitor-protease complexes .

Q. What computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., PARP-1, PDB ID: 5DS3). The methoxy group’s hydrogen-bonding potential improves docking scores.

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include root-mean-square deviation (RMSD < 2.0 Å) and ligand-protein interaction frequencies .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported pKa values (e.g., predicted vs. experimental data)?

Methodological Answer: Predicted pKa (e.g., using ACD/Labs software) may not account for solvent effects or tautomerism. Experimental validation steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.